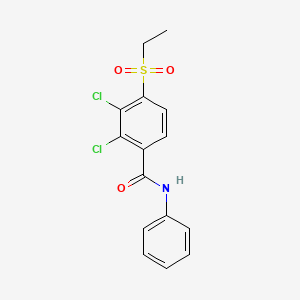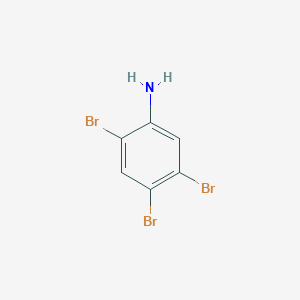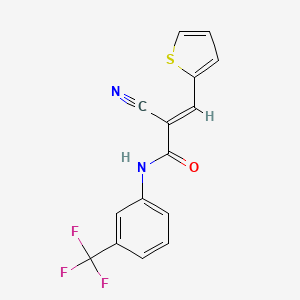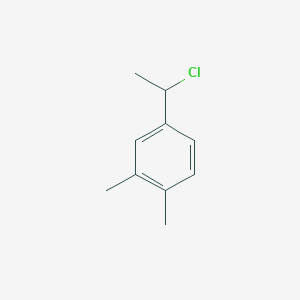![molecular formula C16H18ClNO3 B2612006 4-Chloro-2-{[(2,5-dimethoxybenzyl)amino]methyl}phenol CAS No. 1232801-83-0](/img/structure/B2612006.png)
4-Chloro-2-{[(2,5-dimethoxybenzyl)amino]methyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Chloro-2-{[(2,5-dimethoxybenzyl)amino]methyl}phenol” is a biochemical compound with the molecular formula C16H18ClNO3 and a molecular weight of 307.77 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “4-Chloro-2-{[(2,5-dimethoxybenzyl)amino]methyl}phenol” consists of a phenol group with a chlorine atom and a complex organic group attached to it . The exact crystal structure is not available in the retrieved data.科学的研究の応用
Synthesis and Characterization
4-Chloro-2-{[(2,5-dimethoxybenzyl)amino]methyl}phenol and its derivatives have been synthesized and characterized in various studies. For instance, Rafique et al. (2022) synthesized several 4-aminophenol derivatives, including 4-chloro-2-(((4-hydroxyphenyl)imino)methyl)phenol, which were then tested for antimicrobial and antidiabetic activities. These compounds displayed broad-spectrum antimicrobial activities and significant inhibition of amylase and glucosidase, indicating potential as antimicrobial and antidiabetic agents (Rafique et al., 2022).
Biological Evaluation and DNA Interaction Studies
The study by Rafique et al. (2022) also included DNA interaction studies, which are crucial for evaluating the potential of synthetic compounds as anticancer agents. Their results showed significant interaction with human DNA, highlighting the compounds' potential in cancer treatment (Rafique et al., 2022).
Fluorescence Detection of Cysteine
Liu et al. (2015) reported on a derivative of 4-Chloro-2-{[(2,5-dimethoxybenzyl)amino]methyl}phenol used for the fluorescence turn-on detection of cysteine. This study demonstrated the compound's ability to differentiate cysteine from other amino acids, indicating its potential in biochemical assays and diagnostic applications (Liu et al., 2015).
Corrosion Inhibition
Amine derivative compounds, including 4-Chloro-2-{[(2,5-dimethoxybenzyl)amino]methyl}phenol, have been explored for their corrosion inhibition properties on mild steel in acidic media. Boughoues et al. (2020) found that these compounds effectively inhibited corrosion, suggesting their use in industrial applications (Boughoues et al., 2020).
Synthesis of Metal Complexes
The compound and its derivatives have been used in the synthesis of metal complexes. Abbas et al. (2020) synthesized 4-chloro-2-{[5-(diethylamino)-2-hydroxybenzylidene]amino}phenol and its transition metal complexes, which demonstrated moderate anticancer activity against specific cell lines (Abbas et al., 2020).
Environmental Applications
Research has also extended to environmental applications. For instance, Plimmer and Klingebiel (1971) studied the riboflavin-sensitized photooxidation of 2,4-dichlorophenol, a compound structurally related to 4-Chloro-2-{[(2,5-dimethoxybenzyl)amino]methyl}phenol, assessing the potential formation of chlorinated dioxins in water (Plimmer & Klingebiel, 1971).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-chloro-2-[[(2,5-dimethoxyphenyl)methylamino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3/c1-20-14-4-6-16(21-2)12(8-14)10-18-9-11-7-13(17)3-5-15(11)19/h3-8,18-19H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAWILRCUOPIOSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CNCC2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,3,4,7,8,8a-Hexahydro-1H-pyrrolo[1,2-a]pyrazin-6-one;dihydrochloride](/img/structure/B2611928.png)
![N-(2,4-difluorophenyl)-2-{6-[(3-methylphenyl)methyl]-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B2611929.png)
![(2E)-4-[(7-chloro-4-hydroxy-8-methylquinolin-3-yl)formamido]-N-methylbut-2-enamide](/img/structure/B2611930.png)



![(3S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoic acid](/img/structure/B2611937.png)



![8-((4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2611944.png)
